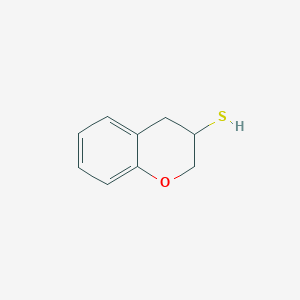
3,4-Dihydro-2H-1-benzopyran-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1-benzopyran-3-thiol is an organic compound that belongs to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a thiol group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-3-thiol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-1-benzopyran with thiolating agents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with hydrogen sulfide in the presence of a catalyst can yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the thiol group, resulting in different chemical properties and reactivity.
2H-1-Benzopyran-4-thiol: Similar structure but with the thiol group at a different position, leading to variations in reactivity and applications.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-3-thiol is unique due to the presence of the thiol group at the third position, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-thiol |
InChI |
InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2 |
InChI Key |
CVYTYEPAHRGZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
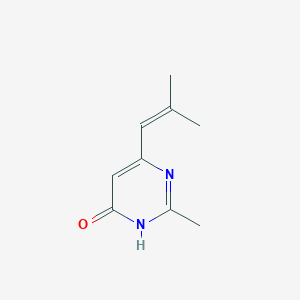
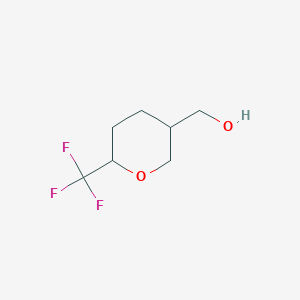
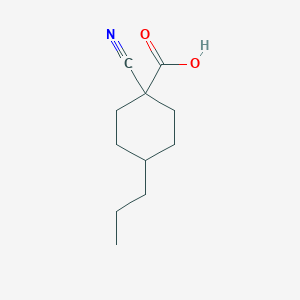
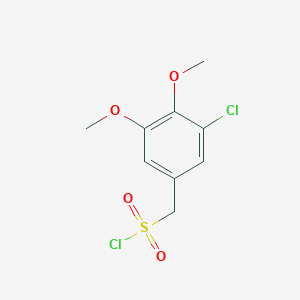
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
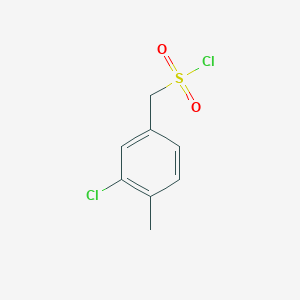
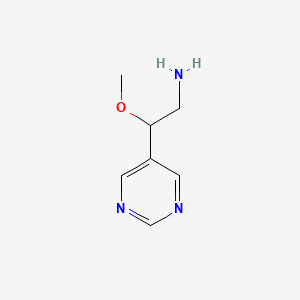
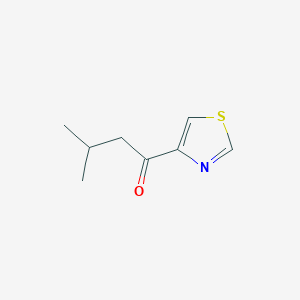
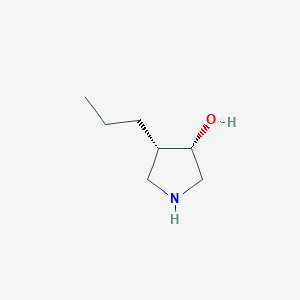
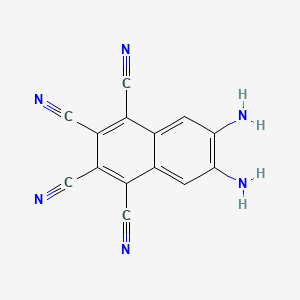
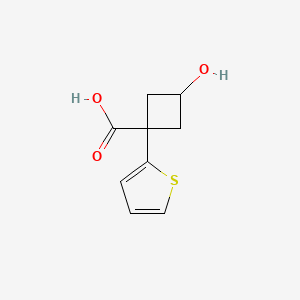
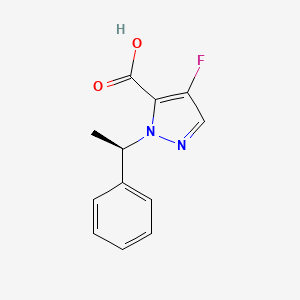
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
